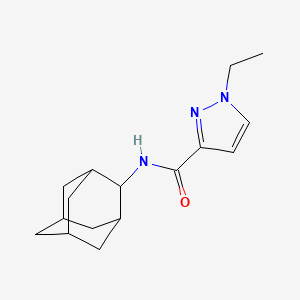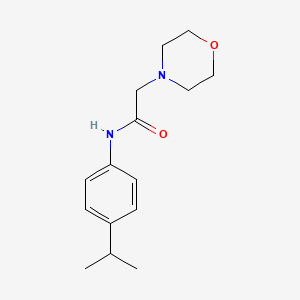![molecular formula C18H20N2O B5324665 3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol](/img/structure/B5324665.png)
3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol is a naturally occurring alkaloid that has been found to exhibit a range of biological activities. This compound is commonly known as voacangine and is found in the bark of the African tree Voacanga africana. Voacangine has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of voacangine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition can lead to a range of biological effects, including the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Voacangine has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential treatment for conditions such as arthritis and other inflammatory disorders. It has also been found to exhibit antitumor activity, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using voacangine in lab experiments is that it is a naturally occurring compound, which means that it is less likely to have toxic side effects than synthetic compounds. However, voacangine can be challenging to synthesize, which can limit its availability for lab experiments.
Orientations Futures
There are numerous future directions for research on voacangine. One area of interest is the development of new drugs based on the compound's biological activities. Another area of interest is the study of the compound's potential as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of voacangine and its potential therapeutic applications.
Méthodes De Synthèse
Voacangine can be synthesized from the alkaloid voacamine, which is also found in the bark of Voacanga africana. The synthesis involves a series of chemical reactions, including oxidation and reduction, to produce voacangine. The process can be challenging and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
Voacangine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimalarial properties. These properties make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3,3,6-trimethyl-1,2,4,7-tetrahydroindolo[2,3-c]quinolin-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-10-17-15(11-6-4-5-7-12(11)20-17)16-13(19-10)8-18(2,3)9-14(16)21/h4-7,14,20-21H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJUPZQSOBQERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C(CC(CC3=N1)(C)C)O)C4=CC=CC=C4N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324594.png)
![ethyl 2-(5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5324605.png)

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5324616.png)
![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5324622.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5324624.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5324632.png)
![1'-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5324640.png)
![4-(2-methoxy-4-methylbenzyl)-N,N,1-trimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5324653.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxypropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5324670.png)
![N-(4-ethylbenzyl)-5-(methoxymethyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5324673.png)
![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)